(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
(E)-2-(2-Cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core fused with a cyanoacrylamide moiety linked to a thiophen-2-yl substituent. The compound’s design integrates electron-withdrawing (cyano) and electron-donating (thiophene) groups, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c18-9-10(8-11-4-3-7-23-11)16(22)20-17-14(15(19)21)12-5-1-2-6-13(12)24-17/h3-4,7-8H,1-2,5-6H2,(H2,19,21)(H,20,22)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPISUGFAIXPV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=CS3)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=CS3)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound derived from the tetrahydrobenzo[b]thiophene class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with cyanoacetic acid derivatives. The structure is characterized using various spectroscopic methods such as IR and NMR spectroscopy to confirm the presence of functional groups critical for biological activity.
1. Antitumor Activity
Research indicates that tetrahydrobenzo[b]thiophene derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including:
- Breast adenocarcinoma (MCF-7)
- Non-small cell lung cancer (NCI-H460)
- CNS cancer (SF-268)
The inhibitory effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation pathways .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using several assays:
| Assay Type | Activity Level |
|---|---|
| DPPH Radical Scavenging | High |
| Nitric Oxide Scavenging | Moderate |
| Lipid Peroxidation Inhibition | Significant |
These results suggest that the compound effectively neutralizes free radicals and may protect against oxidative stress-related diseases .
3. Antibacterial Activity
The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 30 |
| Escherichia coli | 70 |
The presence of functional groups in the compound enhances its interaction with bacterial cell walls, leading to increased efficacy against pathogenic strains .
4. Analgesic Effects
Studies utilizing the "hot plate" method in animal models have indicated that this compound exhibits analgesic effects comparable to standard analgesics like metamizole. The analgesic mechanism is believed to involve modulation of pain pathways in the central nervous system .
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydrobenzo[b]thiophene derivatives:
- Case Study on Cancer Treatment : A study involving a series of synthesized derivatives demonstrated that modifications in the side chains significantly affected antitumor activity. Compounds with electron-donating groups exhibited enhanced cytotoxicity against MCF-7 cells.
- Antioxidant Efficacy : In a comparative study, this compound showed superior antioxidant activity compared to known standards like ascorbic acid.
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of tetrahydrobenzo[b]thiophene can induce apoptosis and inhibit cell proliferation. For instance, studies have shown that compounds similar to (E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide effectively reduce cell viability in MCF-7 breast cancer cells.
Mechanism of Action :
- Tubulin Dynamics : The compound disrupts tubulin dynamics essential for mitotic spindle formation during cell division, leading to enhanced mitotic arrest and triggering apoptotic pathways.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and reduce markers of inflammation in vitro.
Case Study :
In experimental models involving lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in significant reductions in inflammatory markers.
Antimicrobial Activity
Research indicates that tetrahydrobenzo[b]thiophene derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has been tested against various bacterial strains and exhibited substantial antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 15 |
| Control | Ampicillin (S. aureus) | 18 |
Acetylcholinesterase Inhibition
Given its structural features, the compound may function as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have shown inhibition rates comparable to known inhibitors like donepezil.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents : The presence of cyano and acrylamide functionalities enhances pharmacological profiles.
- Functional Groups : Methoxy and isopropoxy groups have been identified as enhancing anticancer potency.
Chemical Reactions Analysis
Knoevenagel Condensation for Acrylamido Functionalization
The α,β-unsaturated acrylamido group undergoes Knoevenagel condensation with aromatic aldehydes under acidic/basic conditions. For example:
-
Reagents : Substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde, 3,4-dimethoxybenzaldehyde)
-
Conditions : Toluene, piperidine/acetic acid catalyst, reflux (5–6 hours)
-
Products : Derivatives with extended conjugation (e.g., ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) .
Key Data :
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group participates in nucleophilic displacement reactions:
-
Reagents : Chloroacetyl chloride, thiophene-2-carbonyl chloride
-
Conditions : Dichloromethane, triethylamine, 0–5°C
-
Products : Chloroacetamide or thiophene-carbonyl derivatives, which further react with morpholine or piperazine to form secondary amides .
Example Reaction :
text(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide + ClCH₂COCl → Chloroacetamide intermediate + Morpholine → Morpholinoacetamide derivative (Yield: 74%)
Characterization : IR: 1762 cm⁻¹ (C=O stretch); ¹H NMR: δ 2.57–2.77 (m, CH₂) .
Cyclization to Oxazinone Derivatives
Under dehydrating conditions, the acrylamido group cyclizes to form fused heterocycles:
-
Reagents : Acetic anhydride, reflux
-
Product : 2-(2-Thienyl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]-4H-3,1-oxazin-4-one .
Mechanism : Intramolecular esterification between the acrylamido carbonyl and adjacent hydroxyl/amine groups.
Data :
Thiourea Formation via Isothiocyanate Coupling
Reaction with phenyl isothiocyanate introduces thiourea functionality:
-
Conditions : Dry acetone, K₂CO₃, 60°C
-
Product : Thiophen-2-yl thiourea derivative .
Key Spectral Data : -
IR: 1250 cm⁻¹ (C=S stretch)
Hydrolysis of the Cyano Group
The nitrile group undergoes partial hydrolysis under controlled acidic conditions:
-
Reagents : H₂SO₄ (10%), H₂O, 80°C
-
Product : Corresponding carboxylic acid derivative (unstable; often esterified in situ) .
Antioxidant and Biological Activity Correlations
Derivatives synthesized via these reactions show structure-dependent bioactivity:
-
Antioxidant Capacity : Compounds with sterically hindered phenolic groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) exhibit 85% DPPH radical scavenging at 100 μM .
-
Cytotoxicity : Ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido) derivatives show IC₅₀ = 55.3 μg/mL against MCF7 cells via STAT2/RBL2 pathway modulation .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Yield Range (%) | Applications |
|---|---|---|---|
| Knoevenagel Condensation | Aromatic aldehydes, piperidine | 55–95 | Conjugation extension |
| Nucleophilic Substitution | Chloroacetyl chloride, amines | 65–90 | Bioactive amide synthesis |
| Cyclization | Ac₂O, reflux | 60–75 | Heterocycle formation |
| Thiourea Formation | PhNCS, K₂CO₃ | 70–85 | Sulfur-rich pharmacophores |
This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry. Further studies optimizing reaction conditions (e.g., microwave-assisted synthesis) could enhance yields and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of the tetrahydrobenzo[b]thiophene core and thiophen-2-yl-substituted cyanoacrylamide. Key structural comparisons with analogs from the evidence include:
Key Observations:
- Cyanoacrylamide: This moiety is shared with ’s derivatives, where it contributes to antioxidant activity by stabilizing radical intermediates . 4-Hydroxyphenyl (in 6o ) and chlorophenyl (in ) substituents introduce polar or halogen-bonding interactions, which are absent in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
